molecular formula C10H7F2N B598566 5-(Difluoromethyl)isoquinoline CAS No. 1204298-57-6

5-(Difluoromethyl)isoquinoline

Cat. No. B598566
CAS RN: 1204298-57-6
M. Wt: 179.17
InChI Key: ZVRXAEMZFIXFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da . This compound is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of isoquinoline derivatives, including 5-(Difluoromethyl)isoquinoline, has been a topic of significant research. Various synthetic strategies have been developed, focusing on the construction of the isoquinoline framework and the introduction of functional groups . Recent advances in difluoromethylation processes have streamlined the synthesis of such compounds .


Molecular Structure Analysis

Isoquinoline is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring . The difluoromethyl group in 5-(Difluoromethyl)isoquinoline adds two fluorine atoms to the molecule, contributing to its unique properties .


Chemical Reactions Analysis

The field of difluoromethylation, which involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S, has seen significant advancements. This includes the development of metal-based methods that can transfer CF2H to C (sp2) sites .

Scientific Research Applications

Isoquinoline Alkaloids in Pharmacology

Isoquinoline alkaloids are a class of compounds widely recognized for their therapeutic potential. Notably, isoquinoline derivatives have been explored for their anti-inflammatory and anticancer properties. The structural versatility of isoquinoline alkaloids facilitates the synthesis of numerous derivatives, aiming to enhance their bioactivity and pharmacological applications. These compounds have been instrumental in developing novel therapeutic agents targeting a variety of diseases and conditions.

For instance, isoquinoline derivatives have been identified for their potential against microbial infections, showcasing antimicrobial and antibacterial activities. Research has highlighted the significance of these compounds in drug discovery, providing a foundation for developing new therapeutic agents with improved efficacy and reduced side effects. The exploration of isoquinoline alkaloids and their N-oxides from different plant species has revealed over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities (Dembitsky, Gloriozova, & Poroikov, 2015).

Pharmacological Diversity of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a wide range of biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This diversity underscores the importance of these compounds in modern therapeutics and their role as a cornerstone in medicinal chemistry. The pharmacological significance of isoquinoline derivatives extends beyond traditional applications, offering promising avenues for future drug development (Danao et al., 2021).

Therapeutic Potential of Isoquinoline Alkaloids

The therapeutic potential of isoquinoline alkaloids, particularly in anticancer research, has been a focal point of scientific investigation. These compounds have demonstrated immense pharmacological and biological properties, highlighting their significance in biomedical research and drug discovery programs. The structural features and DNA interaction of isoquinoline alkaloids offer valuable insights into their binding specificity and energetics, providing guidelines for new drug design aimed at effective therapeutic agents (Bhadra & Kumar, 2012).

Future Directions

The field of difluoromethylation, including the study of compounds like 5-(Difluoromethyl)isoquinoline, is a rapidly advancing area of research. Future studies may focus on further refining synthetic strategies, exploring new applications, and improving our understanding of the bioactivity of these compounds .

properties

IUPAC Name

5-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRXAEMZFIXFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.